molecular formula C20H26N2O4S2 B6512341 2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946352-91-6

2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6512341
CAS No.: 946352-91-6
M. Wt: 422.6 g/mol
InChI Key: CSHDYAQJXBZBMF-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.13339966 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and cardiovascular effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a sulfonamide group and a tetrahydroquinoline moiety. The presence of these functional groups is crucial for its biological interactions.

Research indicates that sulfonamide derivatives can influence various biological pathways:

  • Cardiovascular Effects : Some studies suggest that sulfonamide derivatives can modulate perfusion pressure and coronary resistance by interacting with calcium channels. For instance, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure in isolated rat heart models .
  • Nrf2 Activation : Organosulfur compounds have been documented to activate the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress and inflammation. This activation leads to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory mediators .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Study Compound Effective Concentration/Dose Biological Activity Study Model Targeted Diseases
1This compoundVaries (in vitro)Antioxidant activityCell culture modelsCardiovascular diseases
24-(2-aminoethyl)-benzenesulfonamide0.001 nMDecreased perfusion pressureIsolated rat heart modelCardiovascular disorders
3Various sulfonamide derivatives1–10 µMAnti-inflammatory effectsAnimal models (e.g., MPTP-induced PD)Parkinson’s disease

Cardiovascular Effects

In a study assessing the effects of various sulfonamides on perfusion pressure using isolated rat hearts, it was found that certain derivatives significantly decreased perfusion pressure over time. The study utilized a control group receiving Krebs-Henseleit solution and compared it with groups treated with different concentrations of sulfonamides .

Neuroprotective Effects

Another study highlighted the neuroprotective properties of sulfone derivatives in models of Parkinson's disease. These compounds were shown to activate the Nrf2 pathway, leading to reduced neuroinflammation and improved neuronal survival in MPTP-induced models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion characteristics. These studies suggest favorable permeability profiles for various cell lines .

Properties

IUPAC Name

2,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-8-9-18(14-19(17)22)21-28(25,26)20-10-7-15(2)13-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDYAQJXBZBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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